![molecular formula C5H9N3OS2 B1273453 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 82381-77-9](/img/structure/B1273453.png)

5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

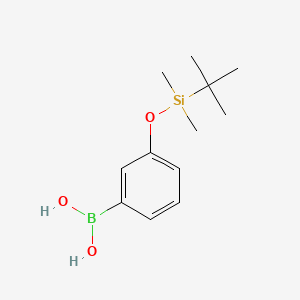

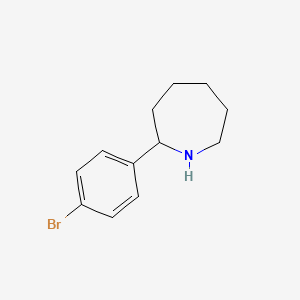

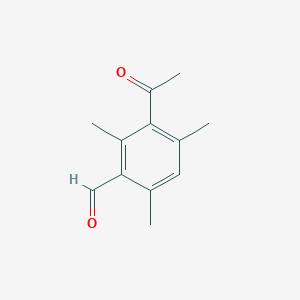

“5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 82381-77-9 . It has a molecular weight of 192.29 . The compound is part of the 1,3,4-thiadiazole class of heterocycles, which are known for their broad types of biological activity .

Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .Scientific Research Applications

Detection of Chemically Modified Thio-Organophosphates

This compound has been utilized in the development of biosensors for the detection of chemically modified thio-organophosphates. These sensors are particularly useful for environmental monitoring and ensuring food safety. The use of 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine in enzymatic biosensing devices has shown high sensitivity and specificity, which is crucial for identifying and quantifying toxic compounds .

Extraction and Separation of Palladium (Pd) and Platinum (Pt)

In the field of metallurgy and recycling, this compound has shown potential in the separation of Pd(II) and Pt(IV) from hydrochloric acid aqueous solutions. Its ability to selectively bind to these metals allows for enhanced separation processes, which is significant for the recovery of precious metals from secondary resources .

Synthesis of Modified Nucleosides

The compound is also involved in the synthesis of modified nucleosides, which are important in the development of pharmaceuticals and therapeutic agents. The thio-modified nucleosides have applications in antiviral and anticancer drugs, showcasing the versatility of 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine in medicinal chemistry .

properties

IUPAC Name |

5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS2/c1-9-2-3-10-5-8-7-4(6)11-5/h2-3H2,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADGUGNMCXLLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393188 |

Source

|

| Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

CAS RN |

82381-77-9 |

Source

|

| Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)